REACTION_CXSMILES
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[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.[CH2:15](O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:11])[CH:6]=[CH:7][CH:8]=1
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Name
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|
Quantity
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150 g
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Type
|
reactant
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Smiles
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FC(C=1C=C(C=CC1)CC(=O)O)(F)F
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Name
|
|
Quantity
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130 g
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Type
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reactant
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Smiles
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C(CCCCCCC)O
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Name
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|
Quantity
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9.5 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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Quantity
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800 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 7 hours with a Dean-Stark separator
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Duration
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7 h
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Type
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WASH
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Details
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The solution is washed with a 10% aqueous solution of sodium carbonate (3×500 ml) and with water (3×500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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After drying over magnesium sulphate
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Type
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CUSTOM
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Details
|
the solvent is evaporated in vacuo
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Type
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DISTILLATION
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Details
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The residue is distilled (95°-97°/2·10-2Torr)
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Name
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|
Type
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product
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Smiles
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FC(C=1C=C(C=CC1)CC(=O)OCCCCCCCC)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |